6-(3-Iodophenyl)pyrimidin-4-ol

Medicinal Chemistry MIF Inhibition Molecular Pharmacology

6-(3-Iodophenyl)pyrimidin-4-ol (CAS 2090311-04-7) is a halogenated pyrimidine derivative featuring a meta-iodophenyl substitution at the 6-position and a hydroxyl group at the 4-position. It falls within a compound class extensively studied for inhibiting macrophage migration inhibitory factor (MIF), a target implicated in cancer and inflammatory diseases.

Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
Cat. No. B13348139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Iodophenyl)pyrimidin-4-ol
Molecular FormulaC10H7IN2O
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=CC(=O)NC=N2
InChIInChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyRSNCQUQRCPBEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Iodophenyl)pyrimidin-4-ol: A Specialized Pyrimidine Scaffold for Targeted Probe and Drug Discovery


6-(3-Iodophenyl)pyrimidin-4-ol (CAS 2090311-04-7) is a halogenated pyrimidine derivative featuring a meta-iodophenyl substitution at the 6-position and a hydroxyl group at the 4-position . It falls within a compound class extensively studied for inhibiting macrophage migration inhibitory factor (MIF), a target implicated in cancer and inflammatory diseases [1]. The strategic placement of the iodine atom allows for further functionalization via cross-coupling, making it a versatile intermediate, while the specific substitution pattern may confer binding characteristics distinct from its para-substituted or core-iodinated analogs.

Why 6-(3-Iodophenyl)pyrimidin-4-ol Cannot Be Replaced by Generic Analogs in MIF-Targeted Research


The precise nature and position of halogen substitution on the phenyl ring critically dictate the binding mode and irreversible inhibitory activity of this compound class against MIF. The prevailing clinical candidate, 4-iodo-6-phenylpyrimidine (4-IPP), operates as a suicide substrate via covalent modification of the catalytic N-terminal proline [1]. However, SAR studies reveal that shifting the iodine to the phenyl ring, as in 6-(3-iodophenyl)pyrimidin-4-ol, or altering the core heterocycle substitution fundamentally changes both enzymatic inhibition potency and cellular effects on cancer cell motility. Simple replacement with unsubstituted, chloro, bromo, or para-iodo analogs cannot guarantee equivalent biological function without empirical validation, as these modifications directly impact the geometry required for active-site engagement and covalent bond formation [1].

Quantitative Evidence Guide: Benchmarking 6-(3-Iodophenyl)pyrimidin-4-ol Against MIF Inhibitor Comparators


Binding Mode Differentiation: 6-(3-Iodophenyl)pyrimidin-4-ol vs. 4-IPP Core Scaffold

The target compound, 6-(3-iodophenyl)pyrimidin-4-ol, differs structurally from the clinical candidate 4-IPP (4-iodo-6-phenylpyrimidine) by translocating the iodine from the pyrimidine core to the meta-position of the 6-phenyl ring. As an irreversible suicide substrate, 4-IPP covalently modifies MIF's catalytic Pro-1 residue, a mechanism demonstrated to be 5–10 times more potent in blocking MIF-dependent catalysis and lung adenocarcinoma cell migration (A549 cells) compared to the prototypical MIF inhibitor ISO-1 [1]. Based on SAR in related patents, meta-substituted 6-arylpyrimidin-4-ols are proposed as congener scaffolds designed to probe the enzyme's active-site periphery, potentially offering a distinct covalent binding trajectory from 4-IPP [2].

Medicinal Chemistry MIF Inhibition Molecular Pharmacology

Molecular Property Differentiation: Impact of Iodine Substitution on Physicochemical Profile

The physicochemical properties of 6-(3-iodophenyl)pyrimidin-4-ol differ from its dehalogenated and bromo-analogs in ways critical for potency and permeability. Its molecular weight (298.08 g/mol) and heavy halogen atom count (I) differ from 6-phenylpyrimidin-4-ol (MW ~172) and 6-(3-bromophenyl)pyrimidin-4-ol (MW ~251) . The heavier iodine significantly increases polar surface area and halogen bond donor potential, which can enhance target binding but may reduce passive membrane permeability compared to smaller halogens . The hydroxyl group at the 4-position introduces a hydrogen bond donor that can be exploited to modulate solubility and target engagement versus the unsubstituted 4-IPP core [1].

Cheminformatics ADME Drug Design

Synthetic Utility Differentiation: Reactivity Profiles of Iodo vs. Other Halogen Substituents in Cross-Coupling

The C(sp2)–I bond in 6-(3-iodophenyl)pyrimidin-4-ol provides a superior handle for late-stage diversification via palladium-catalyzed cross-coupling reactions compared to bromo- or chloro-analogs. Aryl iodides (C–I bond dissociation energy ~65 kcal/mol) exhibit significantly higher reactivity than aryl bromides (BDE ~84 kcal/mol) or chlorides (BDE ~100 kcal/mol) in oxidative addition steps, enabling milder reaction conditions and higher yields in Suzuki, Heck, or Sonogashira couplings . This allows chemists to efficiently install complex fragments onto the pyrimidine scaffold for library synthesis, a task for which the less reactive bromo- and chloro-derivatives require harsher conditions or show lower conversion .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Application Scenarios for Procuring 6-(3-Iodophenyl)pyrimidin-4-ol in Oncology and Inflammation Research


Mechanistic Probe of MIF Active-Site Topology

This compound is ideally suited for studying the spatial and electronic requirements of the MIF active site. By comparing its inhibitory activity and binding mode with 4-IPP and its para-iodo isomer, researchers can map the tolerance of the enzyme's catalytic pocket for halogen position. This directly aids the rational design of next-generation irreversible MIF inhibitors with improved specificity for cancer types that overexpress MIF, such as lung adenocarcinoma [1].

Late-Stage Diversification Vehicle for DNA-Encoded Libraries (DEL)

The reactive aryl iodide handle makes 6-(3-iodophenyl)pyrimidin-4-ol an excellent starting point for DNA-encoded library synthesis. Its ability to undergo efficient on-DNA Suzuki coupling allows for the rapid exploration of chemical space around the pyrimidin-4-ol core, facilitating hit identification against challenging targets like protein-protein interactions in oncology where MIF inhibitors have shown promise .

Reference Standard for Halogen-Bonding SAR Studies

As science increasingly recognizes the role of halogen bonding in molecular recognition, this compound serves as a key standard. Its heavy iodine atom and meta-substitution pattern provide a distinct halogen-bond donor profile compared to bromo or fluoro analogs. Procurement of this specific isomer allows computational chemists and structural biologists to calibrate docking scores and crystallographic electron density maps for halogen bonding interactions within the pyrimidine inhibitor series .

Quote Request

Request a Quote for 6-(3-Iodophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.